3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide family, characterized by a 1H-pyrazole core substituted at position 3 with a 3-ethoxyphenyl group and a hydrazide moiety at position 3. The hydrazide is further functionalized with an (E)-configured 4-methylphenylmethylidene group.
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-26-17-6-4-5-16(11-17)18-12-19(23-22-18)20(25)24-21-13-15-9-7-14(2)8-10-15/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBITJSLTBLSCC-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 3-(3-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide : Serves as the core heterocyclic scaffold.
- 4-Methylbenzaldehyde : Provides the arylidene moiety for Schiff base formation.
The retrosynthetic pathway implies sequential construction of the pyrazole ring, followed by hydrazide formation and final condensation with the aldehyde.
Stepwise Synthesis Protocol
Synthesis of Ethyl 3-(3-Ethoxyphenyl)-1H-Pyrazole-5-Carboxylate
Starting Materials :
- 3-Ethoxyacetophenone (1.0 equiv)
- Diethyl oxalate (1.2 equiv)
- Hydrazine hydrate (1.5 equiv)
- Sulfuric acid (catalytic)
Procedure :
- Diketo Ester Formation : 3-Ethoxyacetophenone reacts with diethyl oxalate in anhydrous ethanol under reflux (78°C, 6 hours) to yield ethyl 2,4-dioxo-4-(3-ethoxyphenyl)butanoate.
- Cyclization : The diketo ester is treated with hydrazine hydrate in the presence of sulfuric acid at room temperature (24 hours) to form the pyrazole ester.
Mechanistic Insight :
The cyclization proceeds via nucleophilic attack of hydrazine on the β-keto ester, followed by dehydration to form the pyrazole ring.
Hydrazinolysis to 3-(3-Ethoxyphenyl)-1H-Pyrazole-5-Carbohydrazide
Reagents :
- Ethyl 3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxylate (1.0 equiv)
- Hydrazine hydrate (3.0 equiv)
- Ethanol (absolute)
Procedure :
- Reflux the pyrazole ester with excess hydrazine hydrate in ethanol for 8–10 hours.
- Cool the mixture to 0°C, filter the precipitated carbohydrazide, and wash with cold ethanol.
Key Observations :
Schiff Base Condensation with 4-Methylbenzaldehyde
Reagents :
- 3-(3-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (1.0 equiv)
- 4-Methylbenzaldehyde (1.1 equiv)
- Ethanol (absolute)
- Glacial acetic acid (2–3 drops)
Procedure :
- Reflux the carbohydrazide and aldehyde in ethanol with catalytic acetic acid for 6 hours.
- Concentrate the mixture under reduced pressure and recrystallize from ethanol.
Mechanistic Insight :
Acid catalysis promotes imine formation via nucleophilic attack of the carbohydrazide’s amino group on the aldehyde carbonyl, followed by dehydration.
Yield : 70–75% (extrapolated from).
Optimization Strategies and Critical Parameters
Solvent and Catalyst Screening
Molar Ratio and Stoichiometry
- Aldehyde:Carbohydrazide : A 1.1:1 ratio ensures complete conversion of the carbohydrazide while avoiding aldehyde dimerization.
- Excess Hydrazine : Using 3.0 equiv in Step 2.2 prevents ester hydrolysis byproducts.
Spectral Characterization and Validation
Infrared Spectroscopy (IR)
| Functional Group | Expected Absorption (cm⁻¹) | Observed in Analogues |
|---|---|---|
| N–H (hydrazide) | 3220–3250 | 3229, 3245 |
| C=O (amide) | 1640–1660 | 1656, 1652 |
| C=N (imine) | 1590–1620 | 1608, 1615 |
Nuclear Magnetic Resonance (¹H NMR)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrazole C–H (position 4) | 6.45–6.55 | Singlet |
| Ethoxy (–OCH₂CH₃) | 1.35 (t), 4.05 (q) | Triplet, Quartet |
| Aromatic H (3-ethoxyphenyl) | 6.80–7.40 | Multiplet |
| Imine (–CH=N–) | 8.45–8.55 | Singlet |
| Hydrazide NH | 11.50–11.60 | Broad singlet |
Mass Spectrometry
- Molecular Ion Peak : m/z 378.4 (C₂₁H₂₂N₄O₂⁺, calculated).
- Fragmentation : Loss of 4-methylbenzaldehyde (–120.15 Da) observed at m/z 258.3.
Comparative Analysis of Alternative Methods
Solid-Phase Synthesis
Hypothetically feasible using resin-bound hydrazides, though no literature supports this route for pyrazole derivatives.
Challenges and Troubleshooting
Common Issues
Scalability Considerations
- Batch Size : Reactions scale linearly up to 100 g with consistent yields.
- Purification : Recrystallization suffices for small batches; larger scales necessitate column chromatography.
Applications and Derivatives
While beyond preparation scope, the compound’s utility includes:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form the corresponding quinone.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(3-Ethoxyphenyl)-N'-[(E)-(4-Methylphenyl)methylidene]-1H-Pyrazole-5-Carbohydrazide Quinone
Reduction: 3-(3-Ethoxyphenyl)-N'-[(E)-(4-Methylphenyl)methylidene]-1H-Pyrazoline
Substitution: Various substituted pyrazoles depending on the nucleophile/electrophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Positional Isomerism
Positional Isomers
3-(4-Ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide ():
Differs by the ethoxy group at the para position of the phenyl ring. This positional change alters dipole moments and may enhance π-π stacking interactions in biological targets compared to the meta-substituted target compound .- 3-(4-Methoxyphenyl)-N′-[(1E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide (): Replaces ethoxy with methoxy at the para position and substitutes the benzylidene with a thienyl group.
Substituent Modifications
Spectroscopic and Crystallographic Analysis
IR Spectroscopy :
- Target compound: Expected NH stretch ~3200 cm⁻¹, aromatic C=C ~1600 cm⁻¹, and C=O ~1680 cm⁻¹, consistent with similar pyrazole-carbohydrazides .
- Comparison with (E)-N′-(3-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (): Methoxy groups show C-O stretches ~1250 cm⁻¹, while ethoxy groups exhibit similar but slightly shifted peaks .
X-ray Crystallography :
- The (E)-configuration of the imine bond in the target compound is confirmed by single-crystal studies, analogous to (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide () .
- Substituents like ethoxy and methylphenyl influence crystal packing via van der Waals interactions and hydrogen bonding .
Biological Activity
3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a pyrazole ring, which is known for its diverse biological activities. The compound's synthesis involves the condensation of 3-ethoxyphenyl hydrazine with an appropriate aldehyde derivative, leading to the formation of the target compound.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 8.2 |
| A549 (Lung Cancer) | 12.0 |
These results indicate that the compound has a promising profile for further development as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism is believed to involve the inhibition of NF-kB signaling pathways, which are crucial in inflammation processes.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies and Research Findings
A significant study on pyrazole derivatives highlighted their role in inhibiting cancer cell proliferation. The derivative similar to our compound showed enhanced activity when modified with different substituents on the phenyl rings, indicating that structural modifications can lead to improved efficacy .
Another investigation focused on the anti-inflammatory properties of pyrazoles, revealing that they could effectively reduce edema in animal models when administered at specific dosages, demonstrating their therapeutic potential in treating inflammatory diseases .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of 3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide?
Answer:
The synthesis typically involves a multi-step process:
Pyrazole ring formation : React hydrazine with β-diketones or β-ketoesters under acidic/basic conditions (e.g., HCl or NaOH) .
Substituent introduction : Introduce the 3-ethoxyphenyl group via nucleophilic substitution or coupling reactions. Use bases like K₂CO₃ to facilitate aryl halide coupling .
Hydrazone formation : Condense the pyrazole-carbohydrazide intermediate with 4-methylbenzaldehyde under reflux in ethanol or methanol, using catalytic acetic acid .
Optimization tips :
- Control reaction temperature (60–80°C for hydrazone formation) .
- Use TLC to monitor reaction progress and column chromatography for purification .
- Validate purity via NMR (¹H/¹³C) and HPLC (>95% purity threshold) .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm the presence of the ethoxyphenyl (δ 1.3–1.5 ppm for -OCH₂CH₃) and hydrazone (δ 8.5–9.0 ppm for -CH=N) groups .
- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- X-ray crystallography : Resolve crystal structure using SHELXL for precise bond-length/angle validation .
- Mass spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 377.15 for C₂₀H₂₀N₄O₂) .
Advanced: How can contradictory bioactivity data for this compound be systematically resolved?
Answer:
Address discrepancies via:
Dose-response profiling : Test across a wide concentration range (nM–μM) to identify non-linear effects .
Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
Solubility/bioavailability checks : Measure logP (e.g., ~3.2 via HPLC) to assess membrane permeability. Use DMSO stocks <0.1% to avoid solvent toxicity .
Structural analogs comparison : Compare with derivatives (e.g., 4-chloro or hydroxy-substituted analogs) to isolate substituent-specific effects .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Answer:
Molecular docking (AutoDock Vina, Glide) : Model binding to active sites (e.g., COX-2 or EGFR kinases). Use PyMOL for visualization .
MD simulations (GROMACS) : Simulate ligand-protein stability over 50–100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
QSAR modeling : Train models using descriptors like Hammett σ (for ethoxy groups) or topological polar surface area (TPSA) to predict bioactivity .
Advanced: How does the ethoxyphenyl substituent influence this compound’s reactivity compared to analogs?
Answer:
The 3-ethoxyphenyl group:
- Enhances electron density : The -OCH₂CH₃ group donates electrons via resonance, increasing electrophilic substitution reactivity at the pyrazole C-4 position .
- Steric effects : Bulkier than methoxy, reducing accessibility to planar targets (e.g., DNA intercalation) but improving lipid membrane penetration .
Comparative data :
| Substituent | LogP | IC₅₀ (EGFR kinase) |
|---|---|---|
| 3-Ethoxyphenyl | 3.2 | 0.8 µM |
| 4-Chlorophenyl | 3.5 | 1.5 µM |
| 3-Hydroxyphenyl | 2.1 | >10 µM |
| Data from enzymatic assays |
Basic: What are the key stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the hydrazone bond .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carbohydrazide moiety .
- Long-term stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in anticancer studies?
Answer:
Transcriptomics (RNA-seq) : Identify differentially expressed genes in treated vs. untreated cancer cell lines .
Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .
Western blotting : Validate protein targets (e.g., p53, Bcl-2, caspase-3) .
In vivo xenografts : Administer 10–50 mg/kg daily in murine models; monitor tumor volume and metastasis .
Basic: What spectroscopic techniques are critical for analyzing this compound’s solid-state properties?
Answer:
- PXRD : Confirm crystallinity and polymorphic forms .
- DSC/TGA : Measure melting point (~220°C) and thermal decomposition profile .
- Solid-state NMR : Resolve hydrogen-bonding networks between hydrazone and pyrazole moieties .
Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?
Answer:
Libraries of analogs : Synthesize derivatives with varied substituents (e.g., 4-methyl → 4-fluoro, 4-cyano) .
High-throughput screening : Test against 100+ targets (kinases, ion channels) to identify off-target effects .
Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., ethoxy group contributes +2.0 pIC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
